Methyl 2-iodo-5-methylbenzoate Methyl 2-iodo-5-methylbenzoate
Brand Name: Vulcanchem
CAS No.: 103440-52-4
VCID: VC0010209
InChI: InChI=1S/C9H9IO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
SMILES: CC1=CC(=C(C=C1)I)C(=O)OC
Molecular Formula: C9H9IO2
Molecular Weight: 276.07 g/mol

Methyl 2-iodo-5-methylbenzoate

CAS No.: 103440-52-4

VCID: VC0010209

Molecular Formula: C9H9IO2

Molecular Weight: 276.07 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-iodo-5-methylbenzoate - 103440-52-4

Description

Methyl 2-iodo-5-methylbenzoate is an organic compound with the molecular formula C9H9IO2C_9H_9IO_2. It is a derivative of benzoic acid, featuring an iodine atom at the second position and a methyl group at the fifth position on the aromatic ring. This compound is commonly used as an intermediate in organic synthesis and has applications in scientific research. Methyl 2-iodo-5-methylbenzoate can be synthesized through the iodination of methyl 5-methylbenzoate, typically using iodine and an oxidizing agent like nitric acid under controlled conditions. In industrial settings, continuous flow reactors may be used to ensure efficient mixing and heat transfer during large-scale iodination reactions. The reaction conditions, including temperature, pressure, and reagent concentrations, are optimized to maximize yield and minimize by-products.

The compound is significant in synthetic organic chemistry as an intermediate for various chemical reactions, participating in electrophilic aromatic substitutions and other transformations to introduce diverse functional groups into the aromatic ring. The mechanism of action depends on its specific application; in organic synthesis, it serves as a precursor, while in biological studies, it may interact with enzymes or receptors to influence biochemical pathways. Research indicates that derivatives of methyl benzoates, including methyl 2-iodo-5-methylbenzoate, exhibit anti-HIV properties. Similar compounds include methyl 2-iodobenzoate, which lacks the methyl group at the fifth position, and methyl 2-bromo-5-methylbenzoate, which contains a bromine atom instead of an iodine atom.

Methyl 2-iodo-5-methylbenzoate is unique due to the presence of both an iodine atom and a methyl group on the aromatic ring, imparting specific reactivity and properties that make it valuable in certain synthetic and research applications. It has a boiling point of 105 °C at 0.6 mmHg, a specific gravity of 1.69, and a refractive index of 1.60. The maximum absorption wavelength is 290 nm in ethanol. It should be stored at a temperature between 2-8°C .

CAS No. 103440-52-4
Product Name Methyl 2-iodo-5-methylbenzoate
Molecular Formula C9H9IO2
Molecular Weight 276.07 g/mol
IUPAC Name methyl 2-iodo-5-methylbenzoate
Standard InChI InChI=1S/C9H9IO2/c1-6-3-4-8(10)7(5-6)9(11)12-2/h3-5H,1-2H3
Standard InChIKey DHYMLHOXGMUIDZ-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1)I)C(=O)OC
Canonical SMILES CC1=CC(=C(C=C1)I)C(=O)OC
PubChem Compound 14263946
Last Modified Sep 13 2023

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator